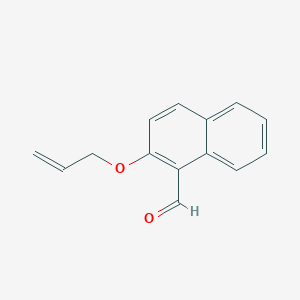

2-(烯丙氧基)-1-萘甲醛

描述

2-(Allyloxy)-1-naphthaldehyde (2-AONA) is a chemical compound that has been studied for its potential applications in various scientific research areas. It is an aldehyde derivative of 1-naphthol and is used in various organic syntheses. 2-AONA is a colorless solid with a melting point of 74-76 °C. It is insoluble in water and soluble in organic solvents such as ethanol, acetone, and ethyl acetate. This compound has been used as a starting material in the synthesis of other compounds, including polymersization catalysts, pharmaceuticals, and heterocyclic compounds.

科学研究应用

荧光和化学传感

2-羟基-1-萘甲醛,2-(烯丙氧基)-1-萘甲醛的近似衍生物,被广泛用作功能化荧光骨架,用于合成各种荧光化学传感器。这些传感器可有效检测各种阳离子(如 Al^3+、Zn^2+、Fe^3+、Hg^2+、Cu^2+ 等)和阴离子(如 AcO、F、CN、PPi、I、NO2),以及有毒物质(N2H4、H2S)和活性底物(OCl) (Das 和 Goswami,2017)。此外,基于 2-羟基-1-萘甲醛的传感器可以选择性地检测 Al^3+ 离子 (Liu、Chen 和 Wu,2012)、(David、Prabakaran 和 Nandhakumar,2021)。

材料合成和催化

2-羟基-1-萘甲醛衍生物在合成席夫碱分子中至关重要,席夫碱分子对于形成与金属离子的配合物至关重要。这些配合物在催化、材料合成、光化学和生物系统中得到应用。例如,双(2-羟基-1-萘甲醛水合物)金属配合物用作合成金属氧化物纳米颗粒(如 ZnO 和 CdO)的来源,这些纳米颗粒用于催化、气体传感器、太阳能电池和电子等不同领域 (Xaba、Moloto 和 Moloto,2016)。

生物和环境应用

与 2-(烯丙氧基)-1-萘甲醛类似,2-羟基-1-萘甲醛的衍生物被用于开发用于生物测定和环境监测的荧光化学传感器。这些化学传感器能够检测各种生物和环境分析物,包括金属离子和有毒物质 (Das 和 Goswami,2017)。

分析化学

2-羟基-1-萘甲醛已被探索作为氨基酸的衍生化剂,使其能够检测和分析。这种方法用于组氨酸、蛋氨酸和色氨酸等氨基酸的荧光检测,促进了它们在药物制剂中的分析 (El-Brashy 和 Al-Ghannam,1997)。

作用机制

Target of Action

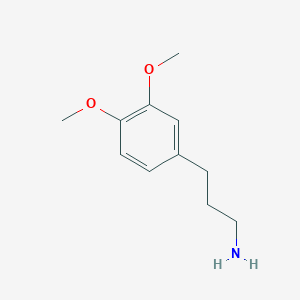

Structurally related compounds such as 4-alkyloxy-substituted 2,5-dimethoxyamphetamines and phenethylamine congeners (2c-o derivatives) have been shown to interact with monoamine receptors and transporters .

Mode of Action

Similar compounds have been shown to inhibit spore germination and cellulose synthesis

Biochemical Pathways

For instance, some compounds can inhibit sterol biosynthesis, which is crucial for the integrity and function of cellular membranes .

Pharmacokinetics

Two-compartment pharmacokinetic models have been used to describe the distribution and elimination of similar compounds . These models suggest that the compound may be rapidly eliminated due to high clearance

Result of Action

Similar compounds have been shown to produce various effects, such as the inhibition of fungal spore germination

Action Environment

For instance, antimicrobial pollution has been shown to contribute to the development of drug-resistant organisms . Therefore, it’s plausible that environmental factors could also influence the action of 2-(Allyloxy)-1-naphthaldehyde.

属性

IUPAC Name |

2-prop-2-enoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,10H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQBRUUHCKGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377602 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19530-43-9 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

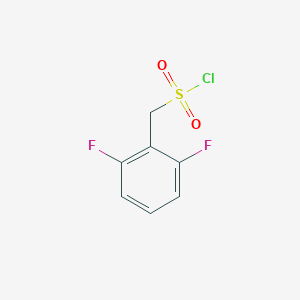

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(allyloxy)-1-naphthaldehyde interesting in terms of chemical reactivity?

A1: The research paper primarily focuses on the intramolecular cycloaddition reactions of compounds structurally similar to 2-(allyloxy)-1-naphthaldehyde, specifically 2-prop-2-ynyloxy-benzaldehyde and -1-naphthaldehyde azines, as well as 2-allyloxy-1-naphthaldehyde azines []. While the exact reactivity of 2-(allyloxy)-1-naphthaldehyde itself isn't directly studied in this paper, its structural similarity to the investigated compounds suggests that it might also exhibit similar intramolecular cycloaddition behavior. The presence of both the allyloxy group and the aldehyde functionality in 2-(allyloxy)-1-naphthaldehyde presents the possibility for it to participate in intramolecular [3+2] cycloadditions, potentially leading to novel heterocyclic ring systems. This type of reaction is valuable for constructing complex molecular frameworks often found in natural products and pharmaceuticals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)